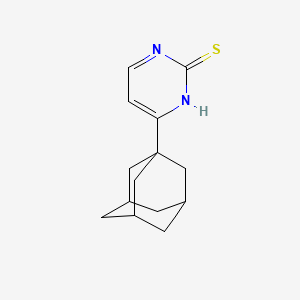
4-(1-adamantyl)-2-pyrimidinethiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Adamantyl compounds are characterized by the presence of an adamantane core, a three-dimensional structure composed of three fused cyclohexane rings . This structure gives adamantyl compounds unique properties, such as high stability and low reactivity .
Synthesis Analysis
Adamantyl compounds can be synthesized through various methods. For instance, one study describes the synthesis of an adamantyl derivative from 1-Adamantyl bromomethyl ketone . Another method involves the condensation of 1-adamantyl methyl ketone with pyridine-2-carboxaldehyde .Molecular Structure Analysis
The molecular structure of adamantyl compounds is determined by the adamantane core. This core is both rigid and virtually stress-free, making it the most stable isomer of C10H16 . The spatial arrangement of carbon atoms in the adamantane molecule is the same as in the diamond crystal .Chemical Reactions Analysis
Adamantyl compounds can undergo a variety of chemical reactions. For example, they can participate in radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds .Physical And Chemical Properties Analysis
Adamantyl compounds exhibit unique physical and chemical properties due to their adamantane core. For example, they have high thermal stability and low reactivity . Some adamantyl compounds also show good to moderate activity against microbial species .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
The incorporation of an adamantyl moiety into bioactive compounds often enhances their biological activity due to the high lipophilicity of adamantane . Researchers have explored the antimicrobial potential of 4-(Adamantan-1-yl)pyrimidine-2-thiol. Its structural features may contribute to inhibiting bacterial growth or disrupting microbial membranes. Investigating its effectiveness against specific pathogens and understanding its mode of action could lead to novel antimicrobial agents.
Anti-Proliferative Properties
Given the adamantane-based derivatives’ therapeutic efficacy in treating various pathological disorders, researchers have investigated whether 4-(Adamantan-1-yl)pyrimidine-2-thiol exhibits anti-proliferative effects. Understanding its impact on cell proliferation, apoptosis, and cell cycle regulation could provide valuable insights for cancer therapy and other proliferative diseases .
Materials Science and Surface Modification
The thiol group allows for surface modification and functionalization. Researchers have investigated using 4-(Adamantan-1-yl)pyrimidine-2-thiol to modify surfaces, such as metal nanoparticles or electrodes. Understanding its adsorption behavior, stability, and reactivity on different substrates could lead to applications in sensors, catalysis, or corrosion protection.
Wirkmechanismus
Target of Action
It is known that pyrimidines, a class of compounds to which this molecule belongs, have a range of pharmacological effects including anti-inflammatory activities . They are known to inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Mode of Action
Based on the known actions of pyrimidines, it can be inferred that this compound might interact with its targets to inhibit the expression and activities of certain inflammatory mediators .
Biochemical Pathways
Given the anti-inflammatory effects of pyrimidines, it can be inferred that this compound might affect the pathways involving the inflammatory mediators mentioned above .
Result of Action
Based on the known actions of pyrimidines, it can be inferred that this compound might have anti-inflammatory effects .
Safety and Hazards
Zukünftige Richtungen
Research on adamantyl compounds is ongoing, with potential applications in various fields such as medicinal chemistry, catalyst development, and nanomaterials . Future research may focus on developing new synthesis methods, exploring new applications, and improving our understanding of the properties and mechanisms of action of these compounds .
Eigenschaften
IUPAC Name |
6-(1-adamantyl)-1H-pyrimidine-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2S/c17-13-15-2-1-12(16-13)14-6-9-3-10(7-14)5-11(4-9)8-14/h1-2,9-11H,3-8H2,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLTLZFLRPKPWNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC=NC(=S)N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

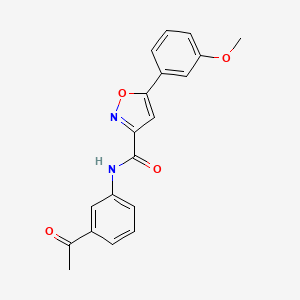
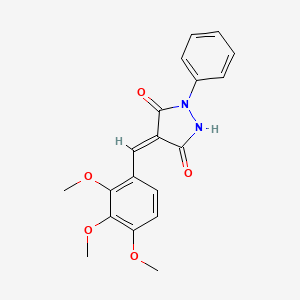
![2-[(4-methyl-2-quinolinyl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B6073502.png)
![2-{1-cyclohexyl-4-[(5-isopropyl-1H-pyrazol-3-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6073508.png)
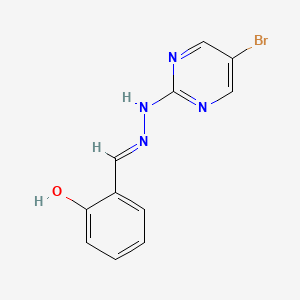

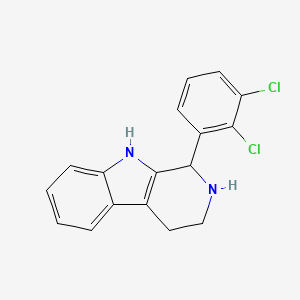
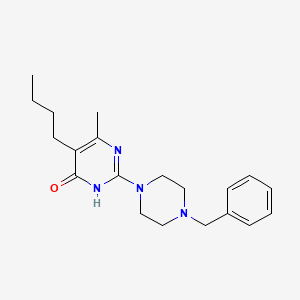
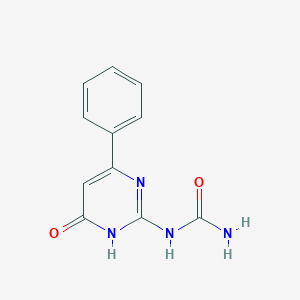
![6-({3-[2-(3-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-methyl-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B6073556.png)
![5-(3,4-dimethoxybenzoyl)-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B6073565.png)
![4-(2,3-dimethoxybenzyl)-3-[2-(4-methoxy-1-piperidinyl)-2-oxoethyl]-2-piperazinone](/img/structure/B6073569.png)
![methyl N-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-N-methylglycinate](/img/structure/B6073577.png)
![4-[5-({3-[benzyl(methyl)amino]-1-piperidinyl}methyl)-2-thienyl]-2-methyl-3-butyn-2-ol](/img/structure/B6073585.png)